3-Bromo-4-acetamidobenzene-1-sulfonyl fluoride
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Overview
Description
3-Bromo-4-acetamidobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H7BrFNO3S and a molecular weight of 296.11 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-acetamidobenzene-1-sulfonyl fluoride typically involves the reaction of 3-bromo-4-acetamidobenzene-1-sulfonyl chloride with a fluoride source . The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the substitution reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-acetamidobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Scientific Research Applications
3-Bromo-4-acetamidobenzene-1-sulfonyl fluoride has several applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-acetamidobenzene-1-sulfonyl fluoride involves its ability to react with nucleophiles, forming stable covalent bonds. This reactivity makes it useful in modifying biological molecules, such as proteins, by targeting specific amino acid residues. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-acetamidobenzene-1-sulfonyl chloride: This compound is a precursor in the synthesis of 3-Bromo-4-acetamidobenzene-1-sulfonyl fluoride.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another sulfonamide derivative with similar chemical properties.
Uniqueness
This compound is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonamide and sulfonate compounds. This unique reactivity makes it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C8H7BrFNO3S |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
4-acetamido-3-bromobenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H7BrFNO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12) |
InChI Key |
KCLXIQYCFAZQSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)Br |
Origin of Product |
United States |
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